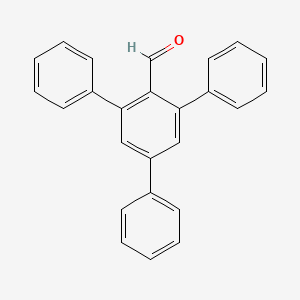

2,4,6-triphenylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-triphenylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O/c26-18-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCJKKFSTPHNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies

Condensation Reactions with Nitrogen Heterocycles and Amines

Condensation reactions involving 2,4,6-triphenylbenzaldehyde are pivotal in constructing larger, functionalized molecules. The steric hindrance imposed by the three phenyl groups at the ortho and para positions of the benzaldehyde (B42025) dictates the reaction pathways and product distributions, often favoring the formation of unique and specific isomers.

Pyrrole (B145914) Condensation for Porphyrin Macrocycle Synthesis

The reaction of this compound with pyrrole is a cornerstone for creating highly substituted and sterically encumbered porphyrinoids. These macrocycles are of significant interest due to their potential applications in catalysis, materials science, and as models for biological systems.

An unexpected yet significant discovery has been the one-pot synthesis of a bulky bis-pocket A3B-type meso-cyano porphyrin, namely 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin. mdpi.comresearchgate.netnih.govnih.gov This synthesis is achieved through a trifluoroacetic acid (TFA) catalyzed condensation of this compound and pyrrole. mdpi.comnih.govnih.gov The reaction, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), surprisingly yields the A3B-type porphyrin where three meso positions are occupied by the bulky 2,4,6-triphenylphenyl group and the fourth is substituted with a cyano group. mdpi.comnih.gov The cyano group is believed to originate from the DDQ oxidant. mdpi.comnih.gov This serendipitous finding suggests that highly sterically crowded aldehydes can undergo similar condensation processes to electron-rich aldehydes. mdpi.comnih.gov The yield for this one-pot synthesis is approximately 4%. mdpi.comresearchgate.netnih.govnih.gov

Reaction Details for the Synthesis of 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin

| Reactant 1 | Reactant 2 | Catalyst | Oxidant/Cyanating Agent | Solvent | Product | Yield |

|---|

The synthesis of the highly sterically hindered 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin, often referred to as a "bis-pocket" porphyrin, presents a significant synthetic challenge. Early attempts to synthesize this molecule using BF₃·Et₂O as a catalyst were unsuccessful, likely due to excessive dilution and prolonged reaction times. nih.gov However, modified Adler conditions, which involve the coupling of pyrrole and this compound, have been successfully employed, albeit with a low yield of 1%. nih.gov The immense steric bulk created by the four 2,4,6-triphenylphenyl substituents creates well-defined pockets on both faces of the porphyrin plane, making these compounds valuable for studying biomimetic catalysis, particularly in modeling heme-based proteins and as catalysts for alkane hydroxylation. nih.gov

In the investigation of the TFA-catalyzed condensation of this compound and pyrrole, it was observed that under certain conditions, a corrole (B1231805) derivative is the major product. mdpi.com Specifically, when a dichloromethane (B109758) solution of equimolar amounts of the aldehyde and pyrrole is treated with TFA, followed by quenching with triethylamine (B128534) and oxidation with DDQ, the primary isolated product is 5,10,15-tris(2,4,6-triphenylphenyl)corrole, obtained in a yield of about 5%. mdpi.com This highlights the delicate balance of reaction conditions that can direct the synthesis towards either porphyrin or corrole macrocycles.

Schiff Base Formation via Condensation with Aminophenols

The condensation of this compound with aminophenols leads to the formation of Schiff bases, which are compounds containing a C=N double bond. These molecules are of interest for their potential applications in coordination chemistry and materials science.

The synthesis of N-(2′,4′,6′-triphenylbenzylidene)-2-iminophenol is achieved through the condensation reaction of this compound with 2-aminophenol (B121084). Schiff bases derived from substituted benzaldehydes and 2-aminophenol are known to form stable metal complexes. researchgate.net The reaction typically involves mixing equimolar amounts of the aldehyde and the aminophenol, often in a suitable solvent. The formation of the imine bond (C=N) is a reversible reaction, and in some cases, removal of water can drive the equilibrium towards the product. youtube.com The resulting Schiff base, with its bulky triphenylphenyl substituent, can be used as a ligand for the synthesis of novel metal complexes with unique steric and electronic properties.

Reduction to Corresponding Amine Derivatives

The conversion of aldehydes to amines is a fundamental transformation in organic synthesis, typically achieved through a process known as reductive amination. This method is crucial for creating primary, secondary, and tertiary amines from carbonyl compounds. acs.orglibretexts.org The process generally involves two main steps: the initial reaction of the aldehyde with an amine (such as ammonia, a primary amine, or a secondary amine) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgfrontiersin.org

The direct reductive amination of an aromatic aldehyde like this compound with an amine in the presence of a reducing agent is a highly effective method for producing its amine derivatives. frontiersin.org Various catalytic systems and reducing agents can be employed for this transformation. Common reducing agents include hydrides like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), as well as catalytic hydrogenation using H₂ gas over a metal catalyst. libretexts.org

Recent advancements have focused on developing more efficient and selective catalysts, particularly those based on non-noble metals. For instance, cobalt-based composites have proven effective in the catalytic amination of aromatic aldehydes. mdpi.com These systems can achieve high yields of the desired amine under specific conditions of temperature and hydrogen pressure. mdpi.com The choice of catalyst and reaction conditions is critical and can be tailored to the specific substrates involved. For example, while primary amines are readily synthesized, reductive amination to form secondary amines from primary amines and aldehydes solves selectivity issues often encountered in direct alkylation methods. frontiersin.org

Below is a table summarizing various catalytic systems used for the reductive amination of aromatic aldehydes, which are applicable to this compound.

Table 1: Catalytic Systems for Reductive Amination of Aromatic Aldehydes

| Catalyst System | Reducing Agent | Substrates | Key Features |

|---|---|---|---|

| Cobalt-based composites | Hydrogen (H₂) | Aromatic aldehydes, primary amines | High yields (72-96%) at 100-150°C and 100-150 bar H₂. mdpi.com |

| [RuCl₂(p-cymene)]₂ | Phenylsilane (Ph₂SiH₂) | Aromatic aldehydes, anilines | Highly chemoselective, tolerates a wide range of functional groups. organic-chemistry.org |

| Stannous chloride | Polymethylhydrosiloxane (PMHS) | Carbonyl compounds, aromatic amines | Chemoselective method applicable for secondary and tertiary amines. organic-chemistry.org |

| In situ CoCl₂/NaBH₄ | Hydrogen (H₂) / Ammonia | Aldehydes, ketones | Mild conditions (80°C, 1-10 bar), high selectivity for primary amines. acs.org |

Catalysis in Synthetic Pathways

Catalysis is integral to enhancing the efficiency, selectivity, and environmental profile of synthetic routes involving this compound.

Trifluoroacetic acid (TFA) is a strong organic acid frequently employed as a catalyst in various condensation reactions. Its effectiveness stems from its ability to act as a proton source to activate carbonyl groups, facilitating nucleophilic attack. In syntheses involving this compound, TFA serves as a catalyst for condensation reactions to form larger, more complex molecules. A notable application is in the synthesis of porphyrins, where this compound is condensed with pyrrole. Although the steric hindrance from the bulky phenyl groups can lead to low yields (around 4%), TFA is crucial for enabling the reaction.

TFA's utility extends to other condensation systems as well. It has been shown to catalyze the one-pot Mannich reaction involving aromatic aldehydes, aromatic amines, and acetophenone, demonstrating its broad applicability in forming C-C and C-N bonds under mild conditions. researchgate.net Furthermore, TFA can be used in intramolecular Friedel-Crafts reactions, where it facilitates the cyclization of alcohol precursors to form new ring systems, such as thioxanthenes. acs.orgnih.gov In some cases, TFA can function as both a catalyst and a solvent.

The table below provides examples of condensation reactions where TFA is used as a catalyst.

Table 2: Examples of TFA-Catalyzed Condensation Reactions

| Reaction Type | Substrates | Product Type | Role of TFA |

|---|---|---|---|

| Porphyrin Synthesis | This compound, Pyrrole | A₃B-type meso-cyano porphyrins | Catalyst for condensation. |

| Mannich Reaction | Aromatic aldehydes, Anilines, Acetophenone | β-aminoketones | Catalyst for one-pot, three-component reaction. researchgate.net |

| Intramolecular Friedel-Crafts Alkylation | Functionalized secondary alcohols | Thioxanthene derivatives | Organocatalyst for cyclization. acs.orgnih.gov |

| Self-Condensation | Acetophenones (in presence of SeO₂) | Fused researchgate.netCurrent time information in Launceston City Council, AU.dioxoles | Acid mediator for oxidative self-condensation. nih.gov |

Strategic Design Principles for this compound Derivatives

The design of derivatives from this compound is strategically guided by the compound's unique structural feature: the three bulky phenyl groups attached to the benzaldehyde core. These groups impart significant steric hindrance, which is a critical principle influencing both the synthesis and the properties of the resulting derivatives.

This steric bulk is strategically exploited in several areas:

Porphyrin Chemistry : The primary application of this compound is as a precursor for synthesizing sterically hindered porphyrins. The bulky triphenylphenyl substituent creates a "pocket" or cavity around the porphyrin core. This structural feature is by design, as it can be used to:

Influence the photophysical properties of the porphyrin.

Protect a metal center within the porphyrin from unwanted interactions.

Create specific binding sites for guest molecules, making them suitable for applications in sensing or catalysis.

Enhance the stability of the porphyrin ring.

Material Science : Derivatives of this compound are incorporated into advanced materials. The bulky nature of the substituents can prevent aggregation (π-stacking) of planar molecules like porphyrins, which is crucial for maintaining their optical properties in solid-state applications, such as photovoltaic materials.

Ligand Synthesis : The aldehyde functional group can be readily converted into other functionalities, such as imines (Schiff bases), to create complex ligands. For instance, reaction with 2-aminophenol yields N-(2',4',6'-triphenylbenzylidene)-2-iminophenol, a ligand designed for metal complexes that may possess unique catalytic or biological activities. The steric profile of the 2,4,6-triphenylphenyl group plays a crucial role in defining the coordination geometry and reactivity of the resulting metal complex.

The overarching design principle is to use the sterically demanding 2,4,6-triphenylphenyl moiety to control the three-dimensional architecture of the final molecule. This control allows for the fine-tuning of properties for specific and advanced applications, from creating protected reaction centers in catalysts to developing materials with tailored optical characteristics.

Elucidation of Reaction Mechanisms

Mechanistic Pathways of Porphyrin and Corrole (B1231805) Formation

The condensation of 2,4,6-triphenylbenzaldehyde with pyrrole (B145914) can lead to the formation of both porphyrins and corroles, which are structurally related tetrapyrrolic macrocycles. However, the extreme steric bulk imposed by the three phenyl substituents on the benzaldehyde (B42025) core significantly influences the reaction's outcome, generally favoring the formation of corroles or asymmetrically substituted A3B-type porphyrins over symmetrically substituted A4-type porphyrins. scholaris.carsc.orgacs.org

The synthesis of symmetrical 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin from this compound and pyrrole is notoriously challenging, with reported yields often being very low (around 1%). scholaris.caacs.org This is a direct consequence of the steric hindrance exerted by the bulky 2,4,6-triphenylphenyl groups, which impedes the final macrocyclization step required to form the porphyrin ring. scholaris.ca The initial acid-catalyzed condensation of the aldehyde with pyrrole leads to the formation of linear tetrapyrrolic precursors (bilanes). The subsequent cyclization of this intermediate is sterically hindered, making the formation of the symmetrical porphyrin inefficient.

Instead of the A4-porphyrin, the reaction often yields 5,10,15-tris(2,4,6-triphenylphenyl)corrole. rsc.org Corroles are ring-contracted porphyrinoids that are missing one meso-carbon bridge. The formation of a corrole from this compound and pyrrole is thought to proceed through a tetrapyrrolic precursor where the steric strain prevents the incorporation of the fourth aldehyde molecule. rsc.orgrsc.org This leads to a direct pyrrole-pyrrole bond, characteristic of the corrole macrocycle.

Furthermore, under certain conditions, the reaction can be directed towards the synthesis of A3B-type porphyrins. For instance, the trifluoroacetic acid (TFA)-catalyzed condensation of this compound with pyrrole, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can yield 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin, an A3B-type porphyrin, in yields of about 4-5%. scholaris.carsc.orgacs.org The proposed mechanism for this unexpected one-pot synthesis suggests the formation of a tetrapyrrolic intermediate where the significant steric hindrance from the bulky substituents prevents the attachment of a fourth 2,4,6-triphenylphenyl group. rsc.orgscholaris.ca The fourth, less sterically demanding substituent (in this case, a cyano group) is then incorporated.

Role of Steric Hindrance in Tetrapyrrolic Precursor Formation

The steric hindrance provided by the bulky 2,4,6-triphenylphenyl groups is a dominant factor from the very early stages of the reaction, influencing the formation and reactivity of the tetrapyrrolic precursors. scholaris.ca The initial condensation of this compound with pyrrole forms a dipyrromethane, which then further reacts to build the linear tetrapyrrole chain. The sheer size of the substituents likely slows down these condensation steps.

More critically, the steric bulk destabilizes the linear tetrapyrrolic intermediates that would lead to the symmetrical A4 porphyrin. The crowding between the large aryl groups along the tetrapyrrole chain makes the conformation required for the final cyclization with a fourth molecule of this compound energetically unfavorable. scholaris.ca This steric impediment is the primary reason for the extremely low yields of 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin. scholaris.caacs.org

This steric strain, however, can be the driving force for alternative reaction pathways. The formation of corroles is a direct consequence of this hindrance, as it allows for macrocyclization without the incorporation of a fourth bulky substituent. rsc.org Similarly, the formation of A3B-type porphyrins demonstrates that a less sterically demanding group can occupy the fourth meso-position, thus circumventing the prohibitive steric interactions that would arise from the presence of four 2,4,6-triphenylphenyl groups. rsc.orgscholaris.ca

The table below summarizes the influence of steric hindrance on the product distribution in the reaction of this compound with pyrrole.

| Product Type | Typical Yield | Role of Steric Hindrance |

| A4-Porphyrin | ~1% scholaris.caacs.org | Inhibits final macrocyclization step due to severe crowding of the four bulky meso-substituents. scholaris.ca |

| Corrole | ~5% rsc.org | Favored pathway that avoids the incorporation of a fourth sterically demanding aldehyde molecule. rsc.org |

| A3B-Porphyrin | ~4-5% scholaris.carsc.org | Allows for macrocyclization by incorporating a smaller, less sterically demanding group at the fourth meso-position. scholaris.ca |

Computational Approaches to Reaction Mechanism Analysis

To gain a more profound understanding of the complex reaction mechanisms involving this compound, computational chemistry methods have become invaluable tools. These approaches allow for the detailed investigation of reaction pathways, transition states, and the influence of catalysts at a molecular level.

Density Functional Theory (DFT) for Transition State Analysis

While specific DFT studies on the transition states in the reaction of this compound with pyrrole are not extensively documented in the literature, DFT is a powerful method for such investigations. mdpi.com In principle, DFT calculations can be employed to model the transition states for the key steps in both porphyrin and corrole formation. By calculating the energy barriers for the different possible pathways (e.g., A4 porphyrin cyclization vs. corrole formation), a theoretical rationale for the experimentally observed product distributions can be obtained.

For sterically hindered systems, DFT can be particularly insightful. It can quantify the steric strain in the transition state leading to the symmetrical porphyrin, providing a theoretical basis for its high energy and the consequently low reaction rate. Conversely, DFT calculations could model the transition state for corrole formation, likely revealing a lower energy barrier that explains its preferential formation. Such studies could also elucidate the electronic effects of the triphenylphenyl substituent on the reactivity of the aldehyde and the intermediates.

Investigation of Catalytic Effects on Reaction Rates

The synthesis of porphyrins and corroles from this compound is typically acid-catalyzed, with trifluoroacetic acid (TFA) and boron trifluoride etherate (BF3·Et2O) being commonly used. rsc.org These catalysts play a crucial role in activating the aldehyde towards nucleophilic attack by pyrrole and in facilitating the various condensation and cyclization steps.

While detailed kinetic studies on the catalytic effects on the reaction rates for this compound are scarce, the general role of these acids is understood. TFA, a Brønsted acid, protonates the aldehyde, increasing its electrophilicity. BF3·Et2O, a Lewis acid, coordinates to the aldehyde's carbonyl oxygen, also enhancing its reactivity.

It has been observed that the choice of catalyst can influence the product distribution and yield. For instance, TFA catalysis has been shown to promote the formation of the A3B-cyano-porphyrin and the corrole. rsc.org In contrast, attempts to synthesize the symmetrical porphyrin using TFA did not yield any observable product, while the use of BF3·Et2O has been noted as a more effective catalyst for the synthesis of porphyrinoids in general. rsc.org

A systematic investigation of the catalytic effects on the reaction rates would involve kinetic studies, monitoring the consumption of reactants and the formation of products over time under different catalytic conditions (e.g., varying catalyst type and concentration). This would provide valuable data for understanding the reaction mechanism and for optimizing the synthesis of desired products. Such studies could reveal the rate-determining steps of the reaction and how they are influenced by the catalyst and the steric bulk of the aldehyde.

Derivatization Chemistry and Advanced Functionalization

Introduction of Azomethine Linkages

The formation of an azomethine, or imine, linkage is a cornerstone of derivatization for 2,4,6-triphenylbenzaldehyde. This reaction, often referred to as Schiff base formation, involves the condensation of the aldehyde functional group with a primary amine. biointerfaceresearch.comisca.me This process typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-CH=N-). biointerfaceresearch.comacademie-sciences.fr

The general reaction is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

In the context of this compound, the bulky triphenyl-substituted aryl group (R) is brought into a new molecular architecture defined by the substituent (R') from the primary amine. These reactions are valuable for creating ligands and other complex organic structures. The synthesis of azomethines can be carried out under various conditions, including conventional heating or microwave irradiation, sometimes employing catalysts to improve efficiency. biointerfaceresearch.com

Functionalization for Ligand Design

The strategic functionalization of this compound is particularly relevant in the field of coordination chemistry for the design of novel ligands. The aldehyde group serves as a reactive handle to introduce heteroatoms like nitrogen and oxygen, which can act as donor sites for metal ions.

A key strategy in ligand design is the creation of chelating agents that can bind to a metal center through multiple atoms. N,O-bidentate ligands, containing both nitrogen and oxygen donor atoms, can be readily synthesized from this compound.

A prominent example is the reaction with 2-aminophenol (B121084). The amine group of 2-aminophenol reacts with the aldehyde of this compound to form an azomethine linkage, resulting in the Schiff base N-(2',4',6'-triphenylbenzylidene)-2-iminophenol. This molecule incorporates a nitrogen atom from the newly formed imine and an oxygen atom from the phenolic hydroxyl group, positioning them for potential bidentate coordination to a metal ion. Such ligands are instrumental in the synthesis of metal complexes with potential catalytic or biological activities.

Strategies for Modifying the Benzaldehyde (B42025) Moiety

Beyond ligand synthesis, the benzaldehyde moiety can be modified through various chemical reactions common to carbonyl compounds. These derivatizations are employed to alter the compound's properties or to prepare it for specific analytical techniques.

The aldehyde group of this compound is susceptible to a range of classic carbonyl transformations:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, forming 2,4,6-triphenylbenzoic acid.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding 2,4,6-triphenylbenzyl alcohol.

Acylation, Alkylation, and Silylation: These are three major categories of derivatization reactions used for gas chromatography (GC) analysis. gcms.cz Alkylation, for instance, modifies compounds with acidic hydrogens, like phenols and carboxylic acids, by replacing the active hydrogen with an alkyl group, which reduces polarity. gcms.cz Silylation replaces active hydrogens with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), to increase volatility and thermal stability for GC analysis. gcms.czresearchgate.net

For the trace-level detection and quantification of aldehydes using chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), chemical derivatization is often essential. nih.govchrom-china.com This process modifies the analyte to improve its volatility, thermal stability, chromatographic separation, or detector response. gcms.czresearch-solution.comspectroscopyonline.com

Common derivatizing agents for aldehydes include:

2,4-Dinitrophenylhydrazine (DNPH): This is one of the most widely used reagents, reacting with carbonyls to form stable 2,4-dinitrophenylhydrazone derivatives. researchgate.netlibretexts.org These derivatives possess a chromophore, enhancing their detectability with UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). researchgate.netlibretexts.org

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is frequently used for GC analysis. It reacts with carbonyls to form oxime derivatives that are more volatile and suitable for GC separation and detection, often by electron capture detection (ECD) or mass spectrometry. research-solution.comresearchgate.net

Other Reagents: A variety of other reagents are used for LC-MS analysis to enhance ionization efficiency and selectivity. These include dansylhydrazine and D-cysteine. researchgate.net For instance, derivatization with benzaldehyde itself has been used to quantify hydrazine (B178648) and acetohydrazide by LC-MS. nih.gov

These techniques convert the polar carbonyl group into a less polar, more stable, and more readily detectable derivative, enabling precise analysis of the original aldehyde.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Definitive Solid-State Structure Determination

While the specific crystal structure of 2,4,6-triphenylbenzaldehyde itself is not widely reported in foundational literature, the structures of numerous derivatives, such as Schiff bases and metal complexes formed from it, have been extensively characterized by X-ray crystallography. researchgate.netresearchgate.net These studies consistently confirm the integrity of the bulky m-terphenyl (B1677559) framework. For instance, the crystallographic characterization of N-(2′,4′,6′-triphenylbenzylidene)-2-iminophenol, a direct condensation product, validates the connectivity of the triphenyl-substituted core. researchgate.netresearchgate.net The analysis of these derivatives reveals the significant steric crowding imparted by the three phenyl groups, which forces the rings to twist out of the plane of the central phenyl ring, creating a distinctive molecular pocket. researchgate.net The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such data, including that for related corrole (B1231805) structures synthesized from this aldehyde. ccspublishing.org.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the distinct aldehyde proton signal. Due to the three peripheral phenyl groups and the central substituted phenyl ring, the aromatic region is complex, consisting of a multiplet that integrates to 17 protons. huji.ac.il The aldehyde proton appears as a sharp singlet significantly downfield, a position characteristic of its chemical environment. huji.ac.il

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic Protons | 7.40–7.71 | Multiplet (m) | 17H |

| Aldehyde Proton | 10.00 | Singlet (s) | 1H |

| Data obtained in CDCl₃ at 400 MHz. huji.ac.il |

This table summarizes the key features of the ¹H NMR spectrum, where the broad multiplet confirms the presence of the numerous, chemically similar aromatic protons and the singlet at 10.00 ppm is an unambiguous indicator of the aldehyde functional group. huji.ac.il

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. For this compound, which contains only carbon, hydrogen, and oxygen, ¹³C NMR is the most informative multinuclear technique beyond ¹H NMR. The spectrum shows a number of distinct signals in the aromatic region (approximately 127-146 ppm), corresponding to the different carbon environments in the four phenyl rings. The carbon atom of the aldehyde group (C=O) is observed much further downfield, at approximately 193.0 ppm, which is a characteristic chemical shift for an aldehyde carbonyl carbon. huji.ac.il

| Carbon Environment | Chemical Shift (δ) in ppm |

| Aromatic Carbons | 127.4, 127.7, 128.2, 128.5, 129.0, 129.1, 129.6, 131.6 |

| Quaternary Aromatic Carbons | 139.4, 139.8, 144.2, 145.2 |

| Aldehyde Carbonyl (C=O) | 193.0 |

| Data obtained in CDCl₃ at 100 MHz. huji.ac.il |

The data clearly distinguishes between protonated and quaternary aromatic carbons, and the highly deshielded aldehyde carbon, providing a complete carbon "fingerprint" of the molecule. huji.ac.il

While specific 2D NMR spectra for this compound are not detailed in the surveyed literature, the application of standard 2D techniques like COSY, HSQC, and HMBC would be essential for a complete assignment of the complex ¹H and ¹³C spectra.

COSY (COrrelation SpectroscopY): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. asahilab.co.jp It would be crucial for establishing the connectivity between protons on each of the four aromatic rings, helping to trace the spin systems. For example, it would show correlations between the ortho, meta, and para protons on the unsubstituted phenyl rings and between the two meta protons on the central benzaldehyde (B42025) ring. huji.ac.ilqorganica.es

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would definitively link each proton signal in the 7.40–7.71 ppm multiplet to its corresponding carbon signal in the 127-132 ppm range, greatly simplifying the assignment of the crowded aromatic region. columbia.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. columbia.edu HMBC is particularly valuable for identifying quaternary carbons, which are invisible in HSQC spectra. github.io It would establish connectivity between protons and neighboring non-protonated carbons, for example, from the aldehyde proton to the C1 and C2/C6 carbons of the central ring, and from the aromatic protons to the various quaternary carbons, thus piecing the entire molecular framework together. emerypharma.com

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features. The most prominent of these are the absorptions related to the aldehyde group. A strong, sharp absorption band for the carbonyl (C=O) stretch is a key diagnostic peak. huji.ac.il Additionally, the C-H stretch of the aldehyde proton typically gives rise to a distinct, though sometimes weaker, band. huji.ac.ilnih.gov

| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |

| Aldehyde C-H Stretch | 2747 | Medium (m) |

| Carbonyl (C=O) Stretch | 1698 | Strong (s) |

| Aromatic C=C Stretch | 1590 | Strong (s) |

| C-H Bending / Skeletal | 1343 | Strong (s) |

| C-H Bending / Skeletal | 1198 | Strong (s) |

| C-H Out-of-plane Bending | 892 | Medium (m) |

| C-H Out-of-plane Bending | 764 | Very Strong (vs) |

| Data obtained from a Nujol mull. huji.ac.il |

The band at 1698 cm⁻¹ is unambiguously assigned to the C=O stretching vibration of the aromatic aldehyde. huji.ac.ilresearchgate.net The band at 2747 cm⁻¹ is characteristic of the C-H bond stretch of the aldehyde functional group. huji.ac.il The strong absorptions at 1590 cm⁻¹ and in the 764-892 cm⁻¹ region are typical for the C=C stretching and C-H bending vibrations of the aromatic rings, respectively. huji.ac.ilresearchgate.net

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption

The electronic absorption spectrum of a molecule provides insight into its conjugated π-electron system. In the case of this compound, the aromatic rings and the benzaldehyde core constitute a significant conjugated system. While specific UV-Vis absorption data for this compound itself is not detailed in the provided results, the electronic properties of its derivatives, particularly porphyrins, are discussed.

Derivatives of this compound, such as porphyrins, exhibit characteristic and intense absorption bands in the UV-Vis region. For instance, porphyrins synthesized using this bulky aldehyde show a sharp Soret band around 437 nm and Q-bands in the 530–670 nm range. mdpi.com The Soret band is a hallmark of porphyrin macrocycles, arising from a strong π-π* transition. The position and intensity of these bands are influenced by the substituents on the porphyrin periphery. The bulky 2,4,6-triphenylphenyl groups create significant steric hindrance, which can influence the electronic environment of the porphyrin core and, consequently, its absorption spectrum.

The relationship between the extent of a conjugated system and the absorption wavelength is a fundamental principle in UV-Vis spectroscopy. shimadzu.com Larger conjugated systems generally lead to a bathochromic (red) shift in the absorption maximum. shimadzu.com This principle is evident in the comparison of the UV-Vis spectra of benzene (B151609), naphthalene, and anthracene, where the absorption maximum shifts to longer wavelengths as the number of fused aromatic rings increases. shimadzu.com Similarly, the extensive conjugation in porphyrins derived from this compound results in strong absorption in the visible region.

It is important to note that the solvent can also influence the position of absorption maxima. While specific solvent effects on this compound are not provided, it is a general phenomenon in UV-Vis spectroscopy. pasg.nhs.uk

Table 1: UV-Vis Absorption Data for a Derivative of this compound

| Derivative | Solvent | Absorption Maxima (λmax) |

| 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin | Dichloromethane (B109758) | Soret band: 437 nm, Q-bands: 530-670 nm |

This interactive table is based on data for a porphyrin derivative synthesized from this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of organic compounds. For a molecule like this compound, high-resolution mass spectrometry and tandem mass spectrometry provide detailed structural information.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental formulas. While a specific high-resolution mass spectrum for this compound was not found in the search results, the molecular formula of this compound is C₂₅H₁₈O. The theoretical exact mass can be calculated and compared with the experimentally determined mass from an HRMS instrument to confirm the elemental composition with a high degree of confidence. This capability is essential for distinguishing the target compound from potential isomers or impurities. nih.gov

The use of HRMS is critical in the characterization of complex molecules and is often employed in the structural elucidation of natural products and synthesized compounds. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing information about its functional groups and connectivity. nih.gov

While specific MS/MS fragmentation data for this compound is not available in the provided results, general principles of fragmentation can be applied. The fragmentation of the molecular ion of this compound would likely involve cleavages at the weakest bonds. For example, loss of the formyl radical (•CHO) or a hydrogen atom from the aldehyde group are plausible initial fragmentation steps. Subsequent fragmentations could involve cleavages within the phenyl rings or the bonds connecting them to the central benzene ring. Analyzing these fragmentation pathways is key to confirming the structure of the molecule. researchgate.net

Integration of Multi-Spectroscopic Data for Complex Structure Elucidation

The unambiguous structural elucidation of complex organic molecules like this compound and its derivatives is rarely achieved through a single analytical technique. A comprehensive approach that integrates data from multiple spectroscopic methods is essential. nih.gov

For instance, the synthesis of a novel porphyrin from this compound would involve:

UV-Vis Spectroscopy: To confirm the formation of the porphyrin macrocycle by observing the characteristic Soret and Q-bands. mdpi.com

High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and confirm the elemental composition of the new compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the chemical environment of each proton and carbon atom, which is crucial for establishing the connectivity of the atoms in the molecule.

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups, such as the C=O stretch of the aldehyde in the starting material or the N-H stretch in the porphyrin core.

By combining the information from these techniques, a complete and accurate picture of the molecular structure can be assembled. This integrated approach is standard practice in modern chemical research for the characterization of new compounds. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of many-body systems, including complex organic molecules like 2,4,6-triphenylbenzaldehyde. wikipedia.org By focusing on the electron density rather than the full many-electron wavefunction, DFT provides a computationally tractable approach to understanding molecular characteristics.

Geometry Optimization and Conformational Analysis

A fundamental step in the computational study of any molecule is the determination of its most stable three-dimensional structure. Geometry optimization, a process of finding the minimum energy arrangement of atoms, is crucial. For a molecule as flexible as this compound, with its multiple rotatable bonds, this involves a thorough conformational analysis to identify the global minimum on the potential energy surface. auremn.org.brresearchgate.net

The steric hindrance imposed by the three phenyl groups dictates a non-planar conformation. The phenyl rings are expected to be twisted out of the plane of the central benzene (B151609) ring to minimize steric repulsion. Theoretical calculations can precisely determine these dihedral angles, along with bond lengths and bond angles. auremn.org.br The process typically starts with an initial guess of the geometry, which is then refined through iterative calculations until a stable conformation is reached. frontiersin.org For complex systems, a combination of systematic and stochastic search algorithms may be employed to explore the vast conformational space. frontiersin.org

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-C (central ring) bond length | ~1.40 Å |

| C-C (phenyl-central) bond length | ~1.49 Å |

| C=O bond length | ~1.22 Å |

| Dihedral Angle (Phenyl-Central Ring) | 45-60° |

Note: These are illustrative values and the actual parameters would be determined from specific DFT calculations.

Electronic Structure Determination and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals provide insights into the molecule's reactivity, electronic transitions, and charge transfer properties. researchgate.netrsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO is likely centered on the electron-withdrawing benzaldehyde (B42025) moiety, specifically the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity. researchgate.net FMO analysis can also help in understanding the nature of intramolecular charge transfer within the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are illustrative values and would be refined by specific DFT calculations.

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, including vibrational frequencies which correspond to the infrared (IR) spectrum of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its eigenvalues correspond to the vibrational frequencies. nih.gov

For this compound, theoretical calculations can predict the characteristic stretching frequency of the carbonyl (C=O) group, which is a strong and distinct peak in the IR spectrum. Other predictable vibrations include C-H stretching and bending modes of the aromatic rings. Comparing the calculated vibrational spectrum with experimental data serves as a valuable validation of the computational model. nist.gov It's important to note that calculated frequencies are often scaled to better match experimental values. nist.gov

Assessment of Theoretical Models and Basis Sets for Bulky Systems

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. royalsocietypublishing.org For bulky systems like this compound, where dispersion interactions can be significant, the selection of an appropriate theoretical model is crucial. Functionals that include corrections for dispersion, such as the ωB97X-D functional, are often preferred. nih.gov

The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be flexible enough to accurately describe the electron distribution, especially for the numerous atoms in a large molecule. royalsocietypublishing.orgresearchgate.net While larger basis sets generally provide more accurate results, they also come with a higher computational cost. royalsocietypublishing.org Therefore, a balance must be struck. Studies often compare the performance of different functionals and basis sets to find a combination that provides reliable results at a reasonable computational expense for the specific system under investigation. nih.govaip.org For instance, the B3LYP functional with a 6-31G(d) basis set is a common starting point for organic molecules, but more sophisticated basis sets like 6-311++G(d,p) may be necessary for higher accuracy. royalsocietypublishing.orgmdpi.com

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational landscape, study the molecule's flexibility, and simulate its interactions with a solvent or other molecules. nih.govfrontiersin.org

For this compound, MD simulations could be used to:

Investigate the rotational dynamics of the phenyl groups.

Analyze the conformational changes of the molecule in different solvent environments.

Simulate the approach of a reactant molecule to the aldehyde group, providing insights into the initial stages of a chemical reaction.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. researchgate.net The accuracy of the MD simulation is therefore dependent on the quality of the force field used.

Advanced Computational Approaches for Reaction Pathway Prediction

Understanding the mechanism of a chemical reaction involves identifying the transition states and intermediates that connect reactants to products. Computational chemistry offers powerful tools for predicting reaction pathways and calculating activation energies. rsc.org

For this compound, which is a key precursor in the synthesis of porphyrins and other complex molecules, predicting the pathways of its reactions is of significant interest. nih.govmdpi.com For example, in the condensation reaction with pyrrole (B145914), the steric bulk of the triphenylphenyl group influences the reaction pathway and can lead to the formation of A3B-type porphyrins. nih.govmdpi.com

Advanced computational methods, often combining quantum mechanics with machine learning, are being developed to automatically explore complex reaction networks. cecam.org These approaches can help to identify not only the expected reaction pathways but also potential side reactions and unexpected products, providing valuable guidance for experimental chemists. rsc.orgcecam.org For instance, computational studies can elucidate why certain reactions with sterically hindered aldehydes like this compound result in low yields.

Applications in Predicting Chemical Reactivity and Behavior

Computational chemistry and theoretical investigations serve as powerful tools for elucidating the reactivity and behavior of complex molecules like this compound. Due to its significant steric hindrance, predicting its reaction pathways, transition states, and the influence of its conformational dynamics is challenging through experimental means alone. Computational models provide a quantitative framework to understand these properties and guide synthetic efforts.

Advanced computational methods are employed to model its behavior. Density Functional Theory (DFT) calculations, for instance, are used to model transition states to assess the steric and electronic barriers associated with reactions such as nucleophilic additions. Furthermore, molecular dynamics simulations can be utilized to model the effects of different solvents on potential reaction pathways.

The primary application of these theoretical studies is to predict how the unique structure of this compound dictates its chemical interactions. The three phenyl groups at the 2, 4, and 6-positions create a significant steric shield around the aldehyde functional group. researchgate.net Computational models can quantify this steric hindrance and predict its impact on reaction yields, as seen in the synthesis of porphyrins where the bulky substituents heavily influence the reaction pathway. acs.org

The table below summarizes key computational methods and their specific applications in predicting the reactivity of this compound and its derivatives.

Table 1: Computational Methods in Reactivity Prediction for this compound

| Computational Method | Application | Predicted Property | Research Context |

|---|---|---|---|

| Density Functional Theory (DFT) | Transition State Modeling | Steric/Electronic barriers in nucleophilic additions | Predicting feasibility and pathway of reactions at the aldehyde group. |

| Electronic Structure Analysis | Molecular orbital energies (HOMO/LUMO), electronic spectra, rotation barriers | Understanding the electronic behavior and conformational effects in porphyrin derivatives. ccspublishing.org.cnresearchgate.net | |

| Molecular Dynamics (MD) | Solvent Effect Simulation | Influence of solvent on reaction pathways | Assessing how different chemical environments (e.g., toluene (B28343) vs. DMSO) affect reaction outcomes. |

| Conformational Analysis | Dynamic behavior of phenyl groups | Investigating how the "steric shield" influences access to the reactive aldehyde center. researchgate.netarcabc.ca |

| Docking Studies | Binding Affinity Prediction | Interaction with biological targets | Evaluating the potential of derivatives in biological systems, such as for enzyme inhibition. |

Research findings from theoretical investigations provide detailed data that complements experimental work. For example, DFT calculations on porphyrins derived from this compound have elucidated the conformational dependence of orbital localization, which is crucial for designing materials with specific electronic or photophysical properties. researchgate.net

The following table presents representative theoretical data that can be obtained through such computational studies.

Table 2: Theoretical Data for a Hypothetical this compound Derivative

| Calculated Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.7 eV | Predicts electronic transition energy and chemical stability. arcabc.ca |

| Rotational Barrier (C-C bond) | 15 kcal/mol | Quantifies the steric hindrance and rigidity of the phenyl substituents. |

| Mulliken Charge on Carbonyl Carbon | +0.45 e | Indicates the electrophilicity and susceptibility to nucleophilic attack. |

These computational approaches are becoming increasingly integral to modern chemistry, enabling researchers to screen potential reaction pathways and design novel molecules with desired properties before undertaking lengthy and resource-intensive laboratory synthesis. mit.educecam.org

Applications in Advanced Materials Science and Supramolecular Chemistry

Development of Porphyrin-Based Materials

The condensation of 2,4,6-triphenylbenzaldehyde with pyrrole (B145914) derivatives leads to the formation of highly substituted porphyrins with unique properties. These "bis-pocket" porphyrins, so named for the protected cavities on both faces of the macrocycle, are of significant interest for mimicking biological systems and for catalysis. nih.govacs.org

Design and Synthesis of Sterically Protected Porphyrins

The primary application of this compound in materials science is in the synthesis of sterically protected porphyrins. The condensation reaction of this compound with pyrrole yields 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin (H₂TTPPP), a molecule with deep, nonpolar pockets on both sides of the porphyrin plane. illinois.edumdpi.com This steric shielding is crucial for preventing bimolecular reactions, such as the irreversible oxidation of metal centers, which is a common issue with simpler porphyrin models. illinois.eduresearchgate.net

The synthesis of these "bis-pocket" porphyrins is challenging due to the significant steric hindrance imposed by the bulky substituents. mdpi.com Direct condensation methods, such as the Lindsey synthesis or modified Adler conditions, often result in low yields, typically in the range of 1-5%. nih.govmdpi.com For instance, the condensation of this compound and pyrrole in refluxing propionic acid yields H₂TTPPP in only 1% yield. nih.govillinois.eduscribd.com The use of catalysts like trifluoroacetic acid (TFA) has been explored; however, this can sometimes lead to the unexpected formation of A₃B-type meso-cyano porphyrins in yields of around 4%. mdpi.comresearchgate.net In this case, the oxidant, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), also acts as a cyanating agent. mdpi.comresearchgate.net

To overcome the low yields associated with direct condensation, alternative strategies have been developed. One successful approach involves the use of the Suzuki–Miyaura cross-coupling reaction. nih.gov This method allows for the introduction of the bulky phenyl groups after the formation of a less sterically hindered porphyrin core, such as 5,10,15,20-tetrakis(2,6-dibromophenyl)porphyrin. nih.gov This post-macrocyclization functionalization strategy has significantly improved the accessibility of these complex architectures. nih.gov

| Porphyrin Derivative | Synthetic Method | Precursors | Yield | Reference |

| 5,10,15,20-Tetrakis(2,4,6-triphenylphenyl)porphyrin (H₂TTPPP) | Modified Adler Conditions | This compound, Pyrrole | ~1% | nih.govillinois.edu |

| 5-Cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin | TFA-catalyzed condensation | This compound, Pyrrole | ~4% | mdpi.comresearchgate.net |

| Substituted Bis-pocket Porphyrins | Suzuki–Miyaura Coupling | 5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin, Phenylboronic acids | Up to 95% | nih.gov |

Ligand Binding and Gas Affinity Studies (e.g., Oxygenation)

The iron(II) complex of H₂TTPPP, [Fe(TTPPP)], serves as a functional model for heme proteins like myoglobin (B1173299) and hemoglobin. illinois.edu The sterically protected pockets on both faces of the porphyrin are crucial for its ability to reversibly bind diatomic molecules such as oxygen. illinois.eduscribd.com The bulky framework prevents the formation of an oxo-bridged dimer, which would lead to irreversible oxidation of the iron center. illinois.eduresearchgate.net

Upon addition of an axial base, such as 1,2-dimethylimidazole (B154445), the five-coordinate iron(II) complex is formed, which is capable of completely reversible oxygenation. illinois.edu Interestingly, while the steric pockets successfully prevent irreversible oxidation, they also significantly reduce the affinity for O₂ compared to other synthetic heme analogs and most heme proteins. illinois.edu This reduced affinity is attributed to the highly nonpolar environment of the binding site within the "bis-pocket" porphyrin, in contrast to the more polar and hydrogen-bonding environments found in natural systems. illinois.edu

The influence of the local environment on gas affinity is further demonstrated by the effect of solvent polarity on oxygen binding. As the solvent polarity increases, the oxygen affinity of the iron(II) "bis-pocket" porphyrin complex also increases. This observation supports the hypothesis that the nonpolar nature of the synthetic pocket is a primary factor in its lower-than-natural oxygen affinity. illinois.edu

| Complex | Axial Ligand | Solvent | P₁/₂ (O₂) (torr) | Key Finding | Reference |

| Fe(TTPPP) | 1,2-Dimethylimidazole | Toluene (B28343) | 508 | Reversible oxygenation, reduced O₂ affinity due to nonpolar pocket. | illinois.edu |

| Fe(TTPPP) | 1,2-Dimethylimidazole | Mesitylene (B46885) | 640 | Lower O₂ affinity in less polar solvent. | illinois.edu |

| Fe(TTPPP) | 1,2-Dimethylimidazole | Chlorobenzene | 299 | Higher O₂ affinity in more polar solvent. | illinois.edu |

| Fe(TTPPP) | 1,2-Dimethylimidazole | o-Dichlorobenzene | 227 | Highest O₂ affinity in the most polar solvent tested. | illinois.edu |

Potential in Catalytic Systems

Porphyrins derived from ortho-disubstituted aldehydes, such as this compound, are valuable as catalysts because their steric bulk helps to prevent the formation of inactive µ-oxo and µ-peroxo dimer intermediates during catalytic cycles. mdpi.com The manganese complex of H₂TTPPP, for example, has been utilized as a catalyst for alkane hydroxylation. nih.gov The robust, sterically encumbered nature of the "bis-pocket" design allows the catalytic center to remain active under oxidative conditions. nih.govmdpi.com The ability to tune the electronic and steric properties of these porphyrins through derivatization of the triphenylphenyl scaffold offers a pathway to developing catalysts with enhanced selectivity and efficiency for various chemical transformations. researchgate.net

Supramolecular Architectures and Molecular Recognition

The principles of molecular recognition and self-assembly are central to the function of biological systems and the development of novel functional materials. The well-defined, rigid, and sterically demanding structure of this compound and its derivatives makes them excellent building blocks for the construction of complex supramolecular architectures.

Design of Supramolecular Receptors utilizing this compound Scaffolds

Supramolecular chemistry focuses on the design and synthesis of host molecules (receptors) that can selectively bind guest molecules (substrates). nih.gov The "bis-pocket" porphyrins derived from this compound are themselves sophisticated supramolecular receptors. researchgate.net The deep, hydrophobic cavity is designed to recognize and bind small molecules, particularly diatomic gases, in a manner reminiscent of enzymes. illinois.eduresearchgate.net

The concept of using a pre-organized, rigid scaffold to create a binding site is a fundamental strategy in molecular recognition. The triphenylphenyl groups of the porphyrin act as "walls" that define the shape and chemical environment of the binding pocket. acs.org By modifying the functional groups on these phenyl rings, it is possible to sculpt the cavity, altering its size, shape, and polarity to achieve selectivity for different guest molecules. acs.org This bottom-up approach to designing molecular receptors allows for a high degree of control over the final architecture and its recognition properties. mdpi.com

Self-Assembly Processes Involving Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The synthesis of porphyrins from this compound and pyrrole is itself a complex self-assembly process, where four molecules of the aldehyde and four molecules of pyrrole come together to form the macrocyclic structure. mdpi.com This process is guided by the formation of covalent bonds but is highly influenced by the steric and electronic properties of the building blocks. mdpi.com

Beyond the synthesis of the porphyrin macrocycle, derivatives of these "bis-pocket" porphyrins can be designed to undergo further self-assembly into larger, more complex architectures. By introducing specific functional groups capable of hydrogen bonding or other non-covalent interactions onto the periphery of the porphyrin, these molecules can be programmed to form, for example, one-dimensional chains or two-dimensional arrays. researchgate.netaps.org The directionality and strength of these interactions, governed by the geometry of the porphyrin scaffold, dictate the structure of the resulting supramolecular polymer. researchgate.net The study of these self-assembly processes is crucial for the development of new materials with applications in areas such as molecular electronics and sensor technology. utwente.nlfrontiersin.org

Investigation of Host-Guest Interactions

The sterically hindered nature of this compound makes it a valuable precursor for the synthesis of sophisticated host molecules in supramolecular chemistry. The primary strategy involves using this aldehyde to create deep, non-polar cavities that can selectively bind guest molecules. A paramount example of this is the synthesis of 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin, aptly named the "bis-pocket" porphyrin. illinois.eduresearchgate.net This molecule is synthesized through the condensation of this compound with pyrrole. illinois.eduresearchgate.net The resulting structure features well-defined, protected pockets on both faces of the porphyrin plane, which serve as binding sites for various guest molecules. illinois.edumdpi.com

Research into the host-guest properties of the iron(II) complex of this "bis-pocket" porphyrin has revealed fascinating insights into ligand binding. Studies have shown that the protected pockets are spacious enough to allow for the axial ligation of ligands like 1,2-dimethylimidazole without significant steric hindrance. illinois.edu This is crucial as it allows the formation of a five-coordinate adduct capable of reversible oxygenation, mimicking the function of heme proteins. illinois.eduresearchgate.net

However, the affinity for dioxygen (O₂) is markedly lower in this synthetic model compared to many natural heme proteins and other synthetic analogues. illinois.edu This reduced affinity is attributed to the extremely non-polar environment of the binding pocket created by the triphenylphenyl substituents. illinois.edu This hypothesis is supported by the observation that the O₂ affinity is sensitive to the polarity of the solvent; as the solvent polarity increases, the pressure required for half-saturation (P₁/₂) with O₂ decreases. illinois.edu For instance, changing the solvent from mesitylene to the more polar o-dichlorobenzene significantly increases the affinity for O₂. illinois.edu This demonstrates that the local environment, engineered by the this compound precursor, plays a critical role in modulating the host-guest interactions.

The principles of host-guest chemistry with porphyrin-based systems are well-established, with binding affinities often determined by UV-vis or NMR spectroscopic titrations. nih.govnih.gov While specific binding constants for the this compound-derived "bis-pocket" porphyrin with a wide range of guests are not extensively documented in single reports, data from analogous porphyrin-based host-guest systems illustrate the strength and selectivity of these interactions. For example, porphyrin metallacages have been shown to bind various polycyclic aromatic hydrocarbons (PAHs) with high affinity. nih.gov

Table 1: Representative Association Constants (Kₐ) for Host-Guest Complexation in Porphyrin-Based Systems

| Host | Guest | Association Constant (Kₐ) [M⁻¹] | Solvent |

| Porphyrin Metallacage 4 | Anthracene (G₁) | (1.19 ± 0.06) × 10³ | CH₃CN/CHCl₃ |

| Porphyrin Metallacage 4 | Phenanthrene (G₂) | (1.55 ± 0.04) × 10³ | CH₃CN/CHCl₃ |

| Porphyrin Metallacage 4 | Pyrene (G₃) | (1.94 ± 0.09) × 10⁴ | CH₃CN/CHCl₃ |

| Porphyrin Metallacage 4 | Triphenylene (G₄) | (9.33 ± 0.74) × 10⁴ | CH₃CN/CHCl₃ |

| Porphyrin Metallacage 4 | Perylene (G₅) | (2.77 ± 0.63) × 10⁵ | CH₃CN/CHCl₃ |

| Porphyrin Metallacage 4 | Coronene (G₆) | (2.37 ± 0.99) × 10⁷ | CH₃CN/CHCl₃ |

| Data derived from a study on a porphyrin-based metallacage and is presented here to illustrate the typical binding affinities observed in such host-guest systems. nih.gov |

Integration into Functional Materials with Tailored Properties

The unique structural characteristics imparted by this compound make it a key building block for a variety of functional materials with properties tailored for specific applications in materials science. The derivatives of this compound, particularly porphyrins, are at the forefront of this research.

Catalysis: The manganese complex of 5,10,15,20-tetrakis(2,4,6-triphenylphenyl)porphyrin serves as a highly effective and shape-selective oxidation catalyst. acs.orgillinois.edu The deep, sterically hindered pockets prevent the formation of inactive µ-oxo dimers, a common deactivation pathway for many metalloporphyrin catalysts. mdpi.com This catalyst has demonstrated significant selectivity in the epoxidation of various alkenes, favoring less hindered substrates. acs.org Its performance is often used as a benchmark for comparing the shape selectivity of other synthetic oxidation catalysts. acs.org Furthermore, the manganese complex of this "bis-pocket" porphyrin has been utilized as a catalyst for alkane hydroxylation. acs.org

Specialized Porphyrin Synthesis: Beyond the symmetrical "bis-pocket" porphyrin, this compound is employed in the synthesis of other complex porphyrinoids. For example, it has been used in a one-pot reaction to produce a bulky A₃B-type meso-cyano porphyrin, specifically 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin. researchgate.net The introduction of the cyano group into such a sterically crowded porphyrin opens avenues for creating functional materials with unique electronic and photophysical properties. researchgate.net

Water-Soluble and Sequestration Agents: A significant challenge in applying porphyrins in biological or environmental contexts is their typically low solubility in aqueous media. Functionalization of the "bis-pocket" porphyrin derived from this compound has successfully addressed this issue. By treating the porphyrin with trimethylsilyl (B98337) chlorosulfonate, water-soluble tetrasulfonate salts have been created. acs.org This tailoring of properties allows these robust molecules to be studied for applications such as CO-sequestering agents. acs.org

Schiff Base Ligands and Complexes: this compound can also be used to synthesize other classes of functional molecules. It reacts with 2-aminophenol (B121084) to form N-(2',4',6'-triphenylbenzylidene)-2-iminophenol, a Schiff base ligand. researchgate.net These types of ligands, featuring a sterically shielding m-terphenyl (B1677559) pocket, can be used to create metal complexes, such as with aluminum, which have potential applications in catalysis. researchgate.net

The integration of this compound into these diverse molecular architectures underscores its importance in creating advanced materials where properties like catalytic activity, selectivity, solubility, and optical characteristics are precisely controlled.

Q & A

Basic Research Question

- Purification :

- Characterization :

How do steric and electronic effects of this compound influence its reactivity in organic transformations?

Advanced Research Question

The three phenyl groups create significant steric hindrance, limiting nucleophilic attack at the aldehyde group. Electronically, the electron-withdrawing aldehyde and electron-donating phenyl groups create a polarized system, favoring electrophilic substitution at meta positions of phenyl rings . Strategies to enhance reactivity:

- Derivatization : Introduce electron-withdrawing groups (e.g., NO₂) to activate the aldehyde for nucleophilic addition .

- Microwave-assisted synthesis : Reduces reaction time and improves yields in sterically crowded systems .

What mechanistic insights explain low yields in porphyrin synthesis using this compound?

Advanced Research Question

In porphyrin formation, steric bulk from the triphenyl groups disrupts macrocycle planarization, leading to incomplete cyclization . Evidence from Adler syntheses shows competing side reactions (e.g., oligomerization) under high steric strain. Mitigation strategies:

- Post-functionalization : Use Pd-catalyzed cross-coupling to introduce bulky groups after macrocycle formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

How is this compound applied in designing functional materials?

Advanced Research Question

- Porphyrin complexes : Serves as a meso-substituent in water-soluble iron-porphyrins. Para-sulfonate groups on phenyl rings enhance hydrophilicity for biomedical applications (e.g., CO-binding proteins) .

- Fluorinated analogs : Derivatives like 2,4,6-trifluoro-3,5-dimethylbenzaldehyde are precursors to agrochemicals, leveraging fluorinated groups for metabolic stability .

What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

Advanced Research Question

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : Keto-enol equilibria in solution (detected via variable-temperature NMR) .

- Isomeric byproducts : HPLC-MS with high-resolution mass spectrometry distinguishes isomers .

- X-ray crystallography : Provides definitive structural confirmation for ambiguous cases .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

- DFT calculations : Model transition states to evaluate steric/electronic barriers in nucleophilic additions .

- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMSO) .

- Docking studies : Predict binding affinities in biological systems (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.